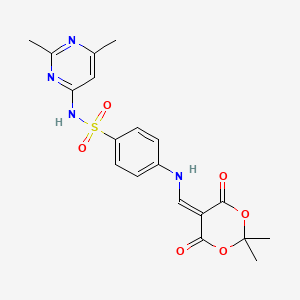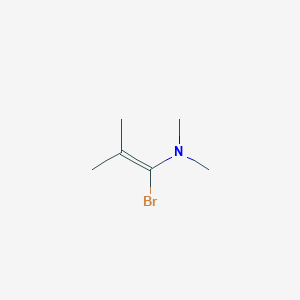
1-bromo-N,N,2-trimethylprop-1-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
CO2 Capture
A notable application of compounds related to 1-bromo-N,N,2-trimethylprop-1-en-1-amine is in the field of CO2 capture. A study describes the use of a task-specific ionic liquid derived from a similar compound for reversible CO2 sequestration. This ionic liquid forms a carbamate salt upon reacting with CO2 and demonstrates efficiency comparable to commercial amine sequestering agents. It's emphasized for its nonvolatile nature and ability to function without water, making it a potentially valuable tool for CO2 capture applications (Bates et al., 2002).
Catalytic Amination
Catalytic amination of biomass-based alcohols is another area where related compounds have significant relevance. Amines, derived from processes involving similar compounds, serve as key intermediates in industries like pharmaceuticals, fabric softeners, and food additives. The study highlights various processes for amine synthesis, including hydroamination and reductive amination, underscoring the importance of such compounds in industrial amine production (Pera‐Titus & Shi, 2014).
Synthesis of Benzimidazoles
The synthesis of benzimidazoles from o-bromophenyl isocyanide and amines is a significant chemical process where related compounds play a crucial role. This process, under specific catalysis, produces benzimidazoles, which are valuable in various applications, highlighting the versatility and utility of such compounds in organic synthesis (Lygin & Meijere, 2009).
Antitumor Activity
In the realm of medical research, derivatives of related compounds, specifically deoxoartemisinin monomers, dimers, and trimers, show significant antitumor activity. These compounds, developed using novel chemistry involving primary amines and bromoalkyl analogues, exhibit potent inhibition of cancer cell line growth, comparable to established anticancer drugs. This finding suggests potential therapeutic applications of such compounds in cancer treatment (Jung et al., 2003).
Haloamidation of Olefins
The haloamidation of olefins is a process where compounds similar to this compound are used to add a bromine atom and an amide nitrogen to an olefinic double bond. This versatile methodology provides access to various amines and amino alcohols, indicating the compound's importance in synthetic chemistry for generating functionally diverse molecules (Yeung et al., 2006).
Propiedades
IUPAC Name |
1-bromo-N,N,2-trimethylprop-1-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN/c1-5(2)6(7)8(3)4/h1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABYYIXYBKFZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(N(C)C)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73630-93-0 |
Source


|
| Record name | 1-bromo-N,N,2-trimethylprop-1-en-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

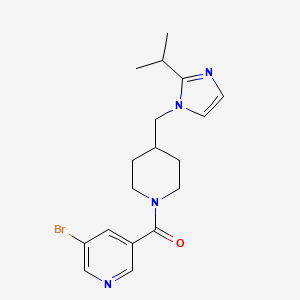
![2-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B2645032.png)
![3-phenyl-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]propanamide](/img/structure/B2645033.png)

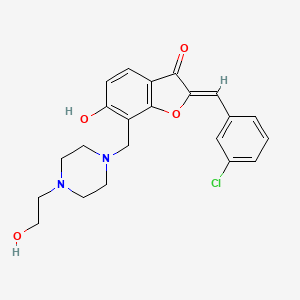
![6-(4-Cyclohexylsulfonyl-1,4-diazepan-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2645040.png)
![4-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2645041.png)
![N-[4-(difluoromethoxy)phenyl]-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2645044.png)
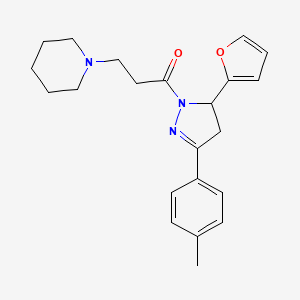
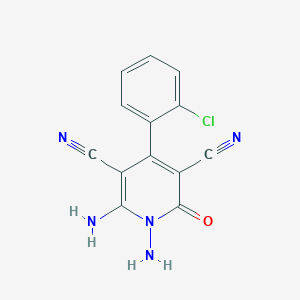
![N-Methyl-N-[2-(2-nitrophenyl)ethyl]sulfamoyl fluoride](/img/structure/B2645048.png)
![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2645049.png)
